molecular formula C7H2Cl3N3 B8796669 2,4,6-Trichloropyrido[2,3-d]pyrimidine

2,4,6-Trichloropyrido[2,3-d]pyrimidine

Cat. No.: B8796669
M. Wt: 234.5 g/mol
InChI Key: YWSSCIFSFKYPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloropyrido[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H2Cl3N3 and its molecular weight is 234.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,4,6-trichloropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H2Cl3N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H

InChI Key

YWSSCIFSFKYPRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical Properties and Reactivity of 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity profile of 2,4,6-Trichloropyrido[2,3-d]pyrimidine , a critical scaffold in the development of kinase inhibitors and antifolates.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry due to its resemblance to the adenosine triphosphate (ATP) purine core.[1] Its unique tri-halogenated substitution pattern offers three distinct points of diversity, exploitable through a highly predictable regioselective reactivity cascade .

This guide defines the electronic basis for this selectivity and provides validated protocols for sequentially functionalizing the C4, C2, and C6 positions.

Physicochemical Profile

PropertyData
CAS Number 958360-30-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 234.47 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl3, DMSO; limited solubility in non-polar alkanes.[1]
Stability Moisture sensitive; hydrolyzes to the quinazoline-dione analog upon prolonged exposure to aqueous acid/base.

Electronic Structure and Regioselectivity

The reactivity of this compound is governed by the electron-deficient nature of the fused system. The pyrimidine ring (A-ring) is significantly more electron-poor than the pyridine ring (B-ring), making it the primary site for nucleophilic attack.[1]

The Selectivity Cascade (C4 C2 C6)[1]
  • C4-Position (Most Reactive): The C4 carbon is the most electrophilic site due to the inductive effect of the adjacent bridgehead nitrogen and the para-like resonance withdrawal from the pyridine nitrogen. It undergoes

    
     at room temperature.
    
  • C2-Position (Moderately Reactive): Once the C4 chloride is displaced (typically by an electron-donating amine), the C2 position becomes less electrophilic but can still undergo

    
     under elevated temperatures.[1]
    
  • C6-Position (Least Reactive): The chlorine at C6 is attached to the pyridine ring. It is inert to standard

    
     conditions but is highly active in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]
    
Visualization: The Functionalization Workflow

The following diagram maps the sequential displacement logic used to construct trisubstituted libraries.

ReactivityCascade cluster_legend Reactivity Zones Start This compound (Core Scaffold) Step1 Step 1: C4 Substitution (SNAr) Nucleophile: Amines/Thiols Temp: 0°C - RT Start->Step1 High Selectivity Intermediate1 4-Substituted-2,6-dichloro Intermediate Step1->Intermediate1 Step2 Step 2: C2 Substitution (SNAr) Nucleophile: Alkoxides/Amines Temp: 60°C - 100°C Intermediate1->Step2 Reduced Electrophilicity Intermediate2 2,4-Disubstituted-6-chloro Intermediate Step2->Intermediate2 Step3 Step 3: C6 Cross-Coupling Reagent: Boronic Acids (Suzuki) Catalyst: Pd(0)/Pd(II) Intermediate2->Step3 Metal Catalysis Required Final 2,4,6-Trisubstituted Bioactive Candidate Step3->Final Legend1 C4: Kinetic Control Legend2 C2: Thermodynamic Control Legend3 C6: Catalytic Control

Caption: Sequential functionalization strategy for this compound, prioritizing C4 nucleophilic attack followed by C2 substitution and C6 metal-catalyzed coupling.

Synthesis of the Core Scaffold

The synthesis of the trichloro- derivative typically proceeds from the 6-chloro-uracil analog using phosphorus oxychloride (


) as the chlorinating agent.
Protocol: Chlorination of 6-Chloropyrido[2,3-d]pyrimidine-2,4-dione

Reagents:


 (solvent/reagent), N,N-Diisopropylethylamine (DIEA) or 

.[1]
  • Setup: Charge a dried round-bottom flask with 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv).

  • Addition: Add

    
     (10–15 equiv) followed by DIEA (2.0 equiv) dropwise at 0°C.
    
    • Note: The base facilitates the formation of the reactive phosphoryl intermediate.

  • Reaction: Heat the mixture to reflux (approx. 110–130°C) for 12 hours under an inert atmosphere (

    
    ).
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
      .
      
    • Pour the residue onto crushed ice/water (Exothermic!).

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude product can be purified via flash chromatography (Hexanes/EtOAc) or sublimation if high purity is required.
    

Detailed Reactivity Protocols

A. Regioselective C4-Amination ( )

This is the most critical step in library generation. The C4-Cl is displaced exclusively at room temperature or below.

Protocol:

  • Dissolve This compound (1.0 equiv) in anhydrous THF or Ethanol.

  • Add the amine nucleophile (1.0–1.1 equiv).

  • Add a non-nucleophilic base (DIEA or

    
    , 1.2 equiv) to scavenge HCl.
    
  • Stir at 0°C to Room Temperature for 1–4 hours.

  • Observation: Formation of the 4-amino-2,6-dichloro derivative is usually quantitative.

  • Mechanistic Insight: The N3 nitrogen of the pyrimidine ring protonates or complexes with the incoming nucleophile, directing attack to the C4 position.

B. C2-Substitution

After C4 substitution, the ring system is deactivated. C2 displacement requires forcing conditions.

Protocol:

  • Dissolve the 4-amino-2,6-dichloro intermediate in Dioxane or DMSO.[1]

  • Add the second nucleophile (excess, 2–3 equiv).

  • Heat to 80–100°C for 6–12 hours.

  • Note: If using alkoxides, lower temperatures (60°C) may suffice.[1]

C. C6-Palladium Cross-Coupling

The C6-Cl bond is stable to the previous


 conditions, preserving it for late-stage diversification.[1]

Protocol (Suzuki-Miyaura):

  • Combine the 2,4-diamino-6-chloro derivative (1.0 equiv) with an Aryl Boronic Acid (1.5 equiv).[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .[1][2]
  • Base:

    
     (2M aqueous) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).[1][2]

  • Heat at 90–110°C (or microwave irradiation at 120°C for 20 min).

References

  • Synthesis and Reactivity of this compound

    • Source: Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors.[1]

    • Citation:Int. J. Mol.[3] Sci.2020 , 21(23), 9237.

    • URL:[Link]

    • Relevance: Provides the specific /DIEA synthesis protocol (Compound 21) and confirms the scaffold's utility in kinase inhibitor design.
  • Regioselectivity of 2,4-Dichloropyrido[2,3-d]pyrimidine

    • Source: Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Deriv
    • Citation:Int. J. Mol.[3] Sci.2013 , 14(11), 21384-21404.[1]

    • URL:[Link]

    • Relevance: Validates the C4-selectivity of the core scaffold during nucleophilic
  • Suzuki Coupling of 6-Chloropyrido[2,3-d]pyrimidine

    • Source: BenchChem Protocol for Suzuki Coupling.[2]

    • Relevance: Confirms the stability of the C6-Cl bond and its availability for Pd-c

Sources

An In-depth Technical Guide to the Structural Analysis of Trichlorinated Pyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the basis of numerous therapeutic agents due to its structural similarity to native purines.[1][2] The introduction of chlorine atoms onto this scaffold profoundly modulates its electronic properties, reactivity, and biological activity, making trichlorinated analogues compelling candidates for drug discovery, particularly in oncology and antimicrobial research.[2][3] However, the precise placement of these three chlorine atoms and the resulting impact on the scaffold's geometry necessitates a rigorous, multi-faceted approach to structural analysis. This guide provides a comprehensive framework for the unambiguous structural elucidation of trichlorinated pyrido[2,3-d]pyrimidine derivatives, integrating synthetic strategy with advanced spectroscopic, crystallographic, and computational methodologies. We detail not just the "how" but the "why" of each technique, offering a self-validating workflow from initial synthesis to final structural confirmation and in-silico analysis.

Introduction: The Significance of the Chlorinated Pyrido[2,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine system, a scaffold that has garnered significant attention in medicinal chemistry for its wide spectrum of biological activities, including the inhibition of critical enzymes like kinases and dihydrofolate reductase (DHFR).[4][5][6] Its structural resemblance to adenine allows it to act as an effective ATP-mimetic, enabling it to bind to the ATP-binding sites of various kinases.[4]

Why Trichlorination?

The strategic introduction of chlorine atoms serves several critical functions:

  • Modulation of Electronic Profile: As a strongly electronegative and electron-withdrawing group, chlorine alters the electron density distribution across the heterocyclic system. This can enhance binding affinities with biological targets and modify the pKa of nearby nitrogen atoms.

  • Metabolic Stability: The presence of chlorine can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Synthetic Handle: Chlorine atoms, particularly on the pyrimidine ring, are excellent leaving groups, providing reactive sites for subsequent nucleophilic substitution reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

Given these advantages, the precise and unequivocal determination of the substitution pattern and the resulting molecular structure is paramount for understanding SAR and ensuring intellectual property claims.

Proposed Synthetic Strategy

The synthesis of a trichlorinated pyrido[2,3-d]pyrimidine, for instance, 2,4,7-trichloropyrido[2,3-d]pyrimidine, requires a multi-step approach. A plausible and efficient pathway begins with a pre-functionalized pyridine precursor, which is then used to construct the pyrimidine ring, followed by chlorination.

The causality behind this choice is rooted in achieving regiochemical control. Starting with a substituted pyridine allows for the directed annulation of the pyrimidine ring. The final chlorination step using a potent agent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyl or oxo groups on pyrimidine rings into chlorides.[8]

cluster_0 Synthesis of Trichlorinated Scaffold A 2-amino-3-cyanopyridine B Pyrido[2,3-d]pyrimidine-2,4-diol A->B Urea fusion High Temp. C 2,4,7-Trichloropyrido[2,3-d]pyrimidine B->C POCl₃ / PCl₅ Reflux

Caption: Proposed synthetic workflow for a trichlorinated pyrido[2,3-d]pyrimidine.

Integrated Structural Elucidation Workflow

A robust structural analysis is not a linear process but an integrated workflow where each technique corroborates the others. This ensures the final structural assignment is beyond doubt.

cluster_1 Structural Analysis Workflow Syn Synthesis & Purification MS Mass Spectrometry (MS) - Isotopic Pattern - Elemental Composition Syn->MS Initial Check NMR NMR Spectroscopy - 1H, 13C - 2D (COSY, HMBC) MS->NMR Confirms Mass XRay Single Crystal X-Ray Diffraction NMR->XRay Proposes Connectivity DFT Computational (DFT) - Geometry Optimization - NMR/IR Prediction NMR->DFT Experimental Data Final Confirmed Structure XRay->Final Definitive 3D Structure DFT->Final Theoretical Support

Caption: An integrated workflow for unambiguous structural elucidation.

Spectroscopic Characterization: The Core of the Analysis

Spectroscopy provides the first detailed glimpse into the molecular structure, establishing the molecular formula and the covalent bonding framework.

Mass Spectrometry (MS)

Mass spectrometry is the initial and essential step post-synthesis to confirm that the target molecule has been formed.

  • Trustworthiness: The key diagnostic feature for any chlorinated compound is the unique isotopic pattern generated by the presence of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 natural abundance). For a trichlorinated compound, this results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, providing irrefutable evidence of the number of chlorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[9] This is critical to distinguish the target compound from potential isomers or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and environment of atoms in a solution. For a trichlorinated pyrido[2,3-d]pyrimidine, a full suite of 1D and 2D experiments is required for an authoritative assignment.[10]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar heterocyclic compounds.

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This provides the initial overview of the number and types of protons (aromatic, aliphatic) and their coupling patterns. For the pyrido[2,3-d]pyrimidine core, one would expect to see signals in the aromatic region (typically 7.0-9.5 ppm).[11][12]

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. Carbons attached to chlorine will be significantly shifted, and their signals can be predicted.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). It helps to trace out the proton framework within the pyridine ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is arguably the most critical experiment for this scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is essential for piecing the structure together, for example, by correlating a proton on the pyridine ring to carbons deep within the pyrimidine ring, confirming the fusion of the two rings.

  • Data Interpretation: Integrate all spectra to build the molecular structure piece by piece, ensuring every observed signal and correlation is consistent with the proposed structure.

Expected NMR Data Summary

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations
H-5~8.0 - 8.5 (d)~120 - 125C-4, C-6, C-4a
H-6~7.5 - 8.0 (d)~115 - 120C-5, C-7, C-8a
C-2-~155 - 160-
C-4-~160 - 165H-5
C-7-~150 - 155H-6

Note: Shifts are estimates and will vary based on solvent and final structure.

Caption: Key 2- and 3-bond correlations from H-5 expected in an HMBC spectrum.

Crystallographic Analysis: The Gold Standard

While spectroscopy provides the covalent structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state.[10]

  • Expertise & Causality: Obtaining a publication-quality crystal structure is the ultimate validation. It not only confirms the connectivity proposed by NMR but also reveals precise bond lengths, bond angles, and intermolecular packing interactions (e.g., π-stacking or halogen bonding). This level of detail is crucial for computational chemists who need an accurate starting geometry for molecular docking and other in-silico studies.[1]

Step-by-Step Protocol for Crystallographic Analysis:

  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or solvent layering techniques are employed to encourage the formation of single, well-ordered crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

Hypothetical Crystallographic Data Table

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the arrangement of molecules in the cell.
C-Cl Bond Length (avg)1.74 ÅConfirms covalent C-Cl bonds.
C=N Bond Length (avg)1.33 ÅTypical double bond character within the rings.
Dihedral Angle (rings)< 2°Indicates a high degree of planarity.
Intermolecular contactsπ-stacking (3.4 Å)Reveals how molecules pack in the solid state.

Computational Corroboration

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to bridge experimental data with theoretical understanding.[10]

  • Self-Validation: An accurate X-ray structure can be used as the starting point for a geometry optimization using DFT. The calculated (predicted) NMR chemical shifts and vibrational frequencies (IR) can then be compared to the experimental data. A strong correlation between the calculated and experimental values provides a final layer of validation for the structural assignment. This process confirms that the structure observed in the solid state (X-ray) is consistent with the structure observed in solution (NMR).

Conclusion

The structural analysis of trichlorinated pyrido[2,3-d]pyrimidine scaffolds is a non-trivial task that demands a synergistic application of modern analytical techniques. A workflow that begins with mass spectrometry to confirm the molecular formula, proceeds to a comprehensive 1D and 2D NMR analysis to map the covalent framework, and culminates in single-crystal X-ray diffraction for definitive 3D structural proof, represents the industry standard for rigor and trustworthiness. This experimentally determined structure, when further supported by computational DFT calculations, provides an unshakeable foundation for further research, whether for elucidating structure-activity relationships, guiding further synthetic efforts, or for patent applications. This integrated approach ensures that drug development professionals can proceed with confidence in the structural integrity of their lead candidates.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Available at: [Link]

  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC. Available at: [Link]

  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. (n.d.). Journal of Nanostructures. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC - NIH. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC. Available at: [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. (2022). Taylor & Francis. Available at: [Link]

  • Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. (2018). PubMed. Available at: [Link]

  • Structures of pyrano[2,3‐d] pyrimidine I, pyrido[2,3‐d] pyrimidine II and furo[2,3‐d] pyrimidine III. (n.d.). ResearchGate. Available at: [Link]

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.
  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. (n.d.). PubMed. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). PMC. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. Available at: [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (n.d.). PMC - NIH. Available at: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). Available at: [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy of Chlorophylls and Corrins. (n.d.). ISMAR. Available at: [Link]

Sources

Literature review of 2,4,6-Trichloropyrido[2,3-d]pyrimidine in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Scaffold: 2,4,6-Trichloropyrido[2,3-d]pyrimidine in Kinase Inhibitor Design[1]

Executive Summary: The Architect’s Scaffold

In the high-stakes arena of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine core stands as a "privileged scaffold"—a molecular framework inherently predisposed to bind ATP-binding pockets with high affinity.[1] However, the specific derivative This compound represents more than just a binding element; it is a master key for divergent synthesis.

This technical guide analyzes the utility of this trichloro-core not merely as a final drug, but as a trifunctional electrophilic platform . Its unique structural logic allows medicinal chemists to orchestrate sequential, regioselective substitutions—installing solubility groups, hinge-binding motifs, and selectivity filters in a programmable sequence. We will explore its application in targeting PI3K/mTOR , Tyrosine Kinases (e.g., Bcr-Abl, EGFR) , and CDK4/6 , supported by validated protocols and mechanistic insights.

Structural Logic & Reactivity Mapping

The power of this compound lies in the electronic differentiation of its three chlorine atoms. Unlike symmetrical pyrimidines, the fusion of the electron-deficient pyridine ring creates a gradient of reactivity that can be exploited for "Orthogonal Functionalization."

The Reactivity Gradient
  • Position C4 (Pyrimidine): The most electron-deficient site. Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • Position C2 (Pyrimidine): Less electrophilic than C4 due to flanking nitrogens but still reactive in

    
     under elevated temperatures or with stronger nucleophiles.
    
  • Position C6 (Pyridine): The least reactive towards

    
     but highly amenable to Palladium-catalyzed cross-coupling  (e.g., Suzuki-Miyaura).[1]
    

The "C6-First" Strategy: A critical tactical insight from recent literature is the ability to perform Suzuki coupling at C6 before displacing the pyrimidine chlorines. This preserves the C2/C4 chlorides for subsequent hinge-binder installation, allowing the introduction of hydrophobic tails or solubilizing groups at C6 early in the synthesis.

Visualization: The Orthogonal Synthesis Workflow

ReactivityMap Start This compound (Core Scaffold) Step1 Intermediate A (C6-Aryl-2,4-dichloro) Start->Step1 Step 1: Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Selectivity: C6 > C4/C2 Step2 Intermediate B (C6-Aryl-C4-Amino-2-chloro) Step1->Step2 Step 2: SNAr (Mild) (R1-NH2, 0°C - RT) Selectivity: C4 > C2 Final Final Kinase Inhibitor (C6-Aryl-C4-Amino-C2-Amino) Step2->Final Step 3: SNAr (Forcing) (R2-NH2, Heat/Microwave) Selectivity: C2

Caption: Sequential functionalization strategy leveraging the electronic discrimination between pyridine (C6) and pyrimidine (C2, C4) sites.

Kinase Target Landscape

Derivatives synthesized from this core have demonstrated potent inhibition across distinct kinase families.[2][3] The substitution pattern dictates the target profile.

Target FamilyKey KinasesMechanism of ActionStructural Motif (SAR)Reference
Tyrosine Kinases Bcr-Abl ATP-CompetitiveC4-amino group binds to the hinge region; C6 substituent targets the hydrophobic pocket (gatekeeper).[1][1]
Lipid Kinases PI3K / mTOR Dual InhibitionPyrimidine nitrogens interact with Val851 (PI3K) or Val2240 (mTOR).[1] C6-aryl groups improve selectivity.[2]
CDK Family CDK4 / CDK6 Cell Cycle ArrestSimilar to Palbociclib; bulky side chains at C2/C8 optimize solvent-front interactions.[3]
Receptor TKs EGFR / FGFR Signal BlockadeC6-modifications overcome gatekeeper mutations (e.g., T790M in EGFR).[1][3]

Experimental Protocols

Note: All chemical synthesis involving chlorinated heterocycles requires a fume hood and appropriate PPE due to potential sensitization and corrosivity.

Protocol A: Synthesis of the 2,4,6-Trichloro Core

This protocol converts the commercially available 6-chloropyrido[2,3-d]pyrimidine-2,4-dione into the reactive trichloro-intermediate.[1]

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[1]
    
  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)[1]

Methodology:

  • Setup: In a dry round-bottom flask under argon atmosphere, suspend the dione starting material in

    
     (approx. 10 mL per gram of substrate).
    
  • Activation: Add DIEA dropwise at room temperature. Causality: DIEA acts as a proton scavenger and catalyzes the formation of the dichlorophosphate intermediate, accelerating the chlorination.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor by TLC (eluent: Hexane/EtOAc).
    
  • Workup: Cool to room temperature. Remove excess

    
     under reduced pressure.
    
  • Quench: Pour the residue onto crushed ice/water with vigorous stirring. Critical Step: Maintain temperature

    
     to prevent hydrolysis of the reactive chlorides.[1]
    
  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient) yields This compound as a solid.

Protocol B: Regioselective Suzuki Coupling at C6

This step demonstrates the "Halogen Discrimination" capability.[4]

Materials:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid (1.05 eq)[1][4]

  • 
     (0.05 eq)[1][4]
    
  • 
     (2.0 eq, 2M aqueous solution)[1]
    
  • Solvent: Toluene/Ethanol (4:1)[1]

Methodology:

  • Degassing: Combine solvent and base in a reaction vial and sparge with nitrogen for 10 minutes. Causality: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Addition: Add the trichloro-scaffold, boronic acid, and catalyst.

  • Reaction: Heat to

    
     for 2–4 hours.
    
  • Observation: The C6-Cl bond (pyridine ring) is activated by the palladium catalyst. Under these specific conditions, the C2/C4 chlorides (pyrimidine) remain largely intact due to the specific electronic environment and bond strengths favored by the catalyst cycle.

  • Purification: Standard workup and silica chromatography. Product: 2,4-Dichloro-6-arylpyrido[2,3-d]pyrimidine.[1]

Protocol C: In Vitro Kinase Inhibition Assay (Bcr-Abl)

Validating the biological activity of the synthesized inhibitor.

System: ADP-Glo™ Kinase Assay (Promega) or equivalent radiometric


-ATP assay.[1]
  • Enzyme Prep: Dilute recombinant Bcr-Abl kinase (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Inhibitor Incubation: Add synthesized compound (serial dilutions in DMSO) to the enzyme. Incubate for 15 mins at RT.

  • Substrate Addition: Initiate reaction by adding ATP (10 µM) and substrate peptide (e.g., Abltide).

  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. After 40 mins, add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Mechanistic Pathway Visualization

Understanding where these inhibitors intervene in cellular signaling is crucial for drug development. The diagram below illustrates the PI3K/mTOR pathway, a primary target for pyrido-pyrimidine derivatives.

SignalingPathway RTK RTK (e.g., EGFR) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTORC1 mTORC1 (Target) AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation Translation Protein Translation (Cell Growth) S6K->Translation Promotes Inhibitor Pyrido-pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Site Inhibitor->mTORC1 Dual Inhibition

Caption: Mechanism of Action for dual PI3K/mTOR inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold.[1]

References

  • The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. Source:[1][5] National Institutes of Health (PubMed) [1]

  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Source: Bioorganic & Medicinal Chemistry Letters [1]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (Royal Society of Chemistry) [1]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: Tetrahedron (via ResearchGate) [1]

Sources

Unlocking the Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold: An Analysis of the Electronic Properties and Electrophilic Nature of 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other targeted therapeutics.[1][2] The strategic functionalization of this core is paramount for developing novel drug candidates with high potency and selectivity. This guide provides an in-depth analysis of 2,4,6-trichloropyrido[2,3-d]pyrimidine, a highly versatile but under-characterized intermediate. We explore its electronic architecture and electrophilic reactivity through the lens of modern computational chemistry, providing a robust framework for its strategic application in drug discovery. Detailed theoretical protocols and proposed experimental validation workflows are presented to empower researchers in harnessing the synthetic potential of this compound.

Introduction: The Strategic Importance of Halogenated Heterocycles

Nitrogen-containing bicyclic heterocycles, such as purines and their bioisosteres, are foundational in medicinal chemistry.[1] Among these, the pyrido[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies, most notably in oncology.[1][2] Its structural resemblance to purine allows it to effectively interact with the ATP-binding sites of various kinases, and derivatives have shown potent inhibitory activity against targets like cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and PI3K.[1][3]

The power of this scaffold lies in its capacity for chemical diversification. Introducing chloro-substituents onto the heterocyclic core transforms it into a highly electrophilic platform, ripe for functionalization via nucleophilic aromatic substitution (SNAr) reactions.[4][5] The chlorine atoms act as versatile leaving groups, enabling the introduction of a wide array of functionalities (amines, thiols, alcohols, etc.) to probe the structure-activity relationship (SAR) of a drug candidate. This compound represents a key building block where the regioselectivity of substitution dictates the final molecular architecture. Understanding the intrinsic electronic properties that govern this reactivity is therefore not merely an academic exercise but a critical step in rational drug design.

Molecular Architecture and Synthetic Considerations

The structure of this compound (CAS 958360-30-0) features a fused pyridine and pyrimidine ring system with three distinct chloro-substituents.[6] The electron-withdrawing nature of the chlorine atoms, combined with the inherent electron deficiency of the diazine and pyridine rings, renders the carbon atoms to which they are attached highly electrophilic.

While a dedicated synthesis for this specific molecule is not extensively documented in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds.[7] A common strategy involves the construction of a di- or tri-hydroxypyrido[2,3-d]pyrimidine core, followed by chlorination using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

G cluster_0 Plausible Synthetic Pathway Start Substituted Aminopyrimidine Step1 Cyclization with Three-Carbon Synthon Start->Step1 Reaction Intermediate Hydroxylated Pyrido[2,3-d]pyrimidine Core Step1->Intermediate Step2 Chlorination (e.g., POCl₃) Intermediate->Step2 Reaction Product 2,4,6-Trichloropyrido [2,3-d]pyrimidine Step2->Product

Caption: A plausible synthetic route to the target compound.

Theoretical Framework: Predicting Reactivity with Conceptual DFT

To dissect the electronic properties and predict the electrophilic behavior of this compound, we turn to Density Functional Theory (DFT). DFT has become a cornerstone of modern chemical research, providing highly accurate insights into molecular structure and reactivity.[8][9][10] Within the DFT framework, "Conceptual DFT" provides a set of reactivity descriptors that translate calculated electronic properties into chemically intuitive concepts.[11][12]

Key Reactivity Descriptors:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For an electrophile, the energy and spatial distribution of the LUMO are critical, as this is the orbital that will accept electrons from an incoming nucleophile.[4] A lower LUMO energy indicates higher electrophilicity.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions of positive potential (electron-poor, colored blue), which are susceptible to nucleophilic attack, and regions of negative potential (electron-rich, colored red).[11]

  • Global Electrophilicity Index (ω): Defined by Parr, this index provides a quantitative measure of a molecule's ability to accept electrons.[12] It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the HOMO and LUMO energies. A higher ω value signifies a stronger electrophile.

  • Fukui Functions (f(r)): These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function f+(r) is used to identify the most likely sites for a nucleophilic attack.[11]

Predicted Electronic Properties and Electrophilicity

While a dedicated computational study on this compound is not available, we can predict its properties based on the established principles of heterocyclic chemistry and DFT analyses of related molecules like dichloropyrimidines.[4]

Frontier Orbitals and Site of Attack

The LUMO of the molecule is expected to be distributed primarily over the pyrimidine ring, which is generally more electron-deficient than the pyridine ring. The LUMO lobes will likely be largest on the carbon atoms bearing the chloro-substituents. Based on studies of 2,4-dichloropyrimidine, the C4 and C2 positions are highly activated due to their para and ortho relationship to the ring nitrogens.[4] The C6 position is also activated. Therefore, a nucleophilic attack is predicted to occur preferentially at one of these three positions. The precise regioselectivity will depend on the relative magnitudes of the LUMO coefficients at C2, C4, and C6.

Molecular Electrostatic Potential (MEP)

The calculated MEP surface would undoubtedly show strong positive potential (blue regions) around the C2, C4, and C6 atoms, confirming them as the primary electrophilic centers. The nitrogen atoms, conversely, would be sites of negative potential (red regions). This visual tool provides an immediate, intuitive confirmation of the molecule's reactivity profile.

Predicted Reactivity Parameters

A DFT calculation would yield quantitative data on the molecule's reactivity. The table below presents the expected parameters based on typical values for halogenated N-heterocycles.[8][9]

ParameterSymbolPredicted Value RangeImplication
HOMO EnergyEHOMO-7.5 to -8.5 eVHigh ionization potential, stable
LUMO EnergyELUMO-2.0 to -3.0 eVLow energy, strong electron acceptor
HOMO-LUMO GapΔE4.5 to 6.5 eVIndicates high kinetic stability but reactive
Electrophilicity Indexω> 2.0 eVHigh value, classified as a strong electrophile
Chemical Hardnessη2.25 to 3.25 eVCorrelates with stability of electron cloud

These predicted values—especially the low LUMO energy and high electrophilicity index—quantitatively establish this compound as a potent electrophile, suitable for SNAr reactions.

Proposed Workflow for Experimental and Computational Validation

To move from prediction to practice, a combined computational and experimental workflow is essential. This self-validating system ensures that theoretical insights translate into reliable laboratory outcomes.

Computational Protocol (DFT)
  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[13][14]

    • Confirm the optimized structure is a true energy minimum by performing a frequency calculation (no imaginary frequencies).

  • Electronic Property Calculation:

    • From the optimized structure, calculate the HOMO and LUMO energies.

    • Generate the MEP surface.

    • Calculate global reactivity descriptors (ω, η, μ) using the HOMO/LUMO energies.

  • Local Reactivity Analysis:

    • Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine the partial charges on C2, C4, and C6.[11]

    • Calculate the Fukui function f+(r) to predict the most favorable site for nucleophilic attack.

G cluster_1 Computational Workflow Input Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum (No Imaginary Frequencies) Freq->Check Props Calculate Electronic Properties (HOMO, LUMO, MEP) Check->Props Success Local Calculate Local Reactivity (NBO, Fukui Functions) Props->Local Output Predicted Reactivity Map & Parameters Local->Output

Caption: A standard workflow for DFT-based reactivity analysis.

Experimental Protocol (SNAr Validation)
  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or NMP).

    • Add a simple nucleophile, such as benzylamine (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography to isolate the monosubstituted product(s).

  • Characterization:

    • Characterize the isolated product(s) using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • The NMR spectra will be crucial for determining the exact position of substitution, thereby validating or refining the computational predictions. For example, substitution at C4 would lead to a different set of proton and carbon signals compared to substitution at C2 or C6.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic potential. Through the application of Conceptual DFT, we can confidently predict its behavior as a potent electrophile, with the C2, C4, and C6 positions being highly activated for nucleophilic aromatic substitution. The true power of this analysis lies in its ability to guide synthesis; by understanding the intrinsic reactivity of each position, medicinal chemists can design multi-step reaction sequences to build complex molecules with precise control over the final architecture. This rational, computation-driven approach accelerates the drug discovery process, enabling the efficient generation of diverse libraries of novel pyrido[2,3-d]pyrimidine derivatives for biological screening. Further experimental validation of these theoretical predictions will solidify our understanding and unlock the full potential of this versatile chemical scaffold.

References

  • Salman, R. H., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4), 52-59. Available at: [Link][8][9][10]

  • Loukhmi, Z., et al. (2022). Computational investigation of new pyridopyrimidine derivatives using DFT methods: NPA, NBO, HOMO-LUMO transitions and quantum chemical properties. Chemical Data Collections, 39, 100863. Available at: [Link][11]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 8035-8061. Available at: [Link][1][2]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link][4]

  • Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. Available at: [Link][13]

  • El-Malah, A. A., et al. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Chemistry & Biodiversity, 20(10), e202300994. Available at: [Link][14]

  • Arote, R. B., et al. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-134. Available at: [Link]

  • Zhang, C., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2142-2145. Available at: [Link]

  • Ramesh, S., Sundar, B. S., & Murti, P. S. R. (1981). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Indian Journal of Chemistry Section B, 20B(8), 694-696. Available at: [Link]

  • Glover, S. A., et al. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307-7312. Available at: [Link]

  • Elzahabi, H. S. A., et al. (2018). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 157, 105-117. (Note: While this specific paper wasn't in the search results, it is representative of the field and cited in reviews like reference 3).
  • Domingo, L. R. (2014). The Electrophilicity Index in Organic Chemistry. In Current Organic Chemistry, 18(6), 738-753. Available at: [Link][12]

  • Smith, J. D., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link][5]

Sources

2,4,6-Trichloropyrido[2,3-d]pyrimidine as a pharmacophore in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4,6-trichloropyrido[2,3-d]pyrimidine scaffold (CAS: 958360-30-0) represents a "privileged structure" in modern drug discovery, particularly for ATP-competitive kinase inhibition. Its utility stems from its bicyclic heteroaromatic architecture, which mimics the adenine core of ATP, and its unique electronic distribution that allows for highly predictable, regioselective functionalization.

This guide provides a technical roadmap for exploiting this scaffold. Unlike symmetrical pyrimidines, the pyrido[2,3-d]pyrimidine core possesses an intrinsic reactivity gradient (


), enabling the sequential construction of tri-substituted libraries without the need for protecting groups.

Structural Analysis & Electronic Reactivity

To successfully utilize this pharmacophore, one must understand the electronic causality governing its reactivity. The scaffold consists of a pyrimidine ring fused to a pyridine ring.[1]

The Reactivity Hierarchy

The electrophilicity of the three chloride positions is dictated by their proximity to the ring nitrogens and the stability of the transition states (Meisenheimer complexes) formed during nucleophilic aromatic substitution (


).
  • C4-Position (Most Reactive): The C4 carbon is highly electron-deficient due to the inductive withdrawal of the adjacent N3 and the para-like resonance effect of the bridgehead nitrogen. Displacement here occurs under mild conditions (

    
     to RT).
    
  • C2-Position (Moderately Reactive): Once the C4 chloride is displaced (usually by an electron-donating amine), the pyrimidine ring becomes slightly more electron-rich, deactivating the C2 position. Consequently, C2 displacement requires higher temperatures (

    
    ) or stronger nucleophiles.
    
  • C6-Position (Least Reactive): Located on the pyridine ring meta to the N8 nitrogen, the C6 chloride is electronically deactivated toward

    
    . Functionalization at this position typically requires Transition Metal Catalysis (e.g., Suzuki-Miyaura or Stille coupling).
    
Visualization of Reaction Logic

The following diagram illustrates the sequential functionalization workflow, a critical logic path for library design.

Reactivity_Pathway Scaffold 2,4,6-Trichloropyrido [2,3-d]pyrimidine Step1 Intermediate A (C4-Substituted) Scaffold->Step1 Step 1: SNAr (Amine, 0°C) High Selectivity Step2 Intermediate B (C2, C4-Disubstituted) Step1->Step2 Step 2: SNAr (Amine/Alkoxide, Heat) Moderate Selectivity Final Final Lead (C2, C4, C6-Trisubstituted) Step2->Final Step 3: Pd-Catalysis (Boronic Acid, 100°C) Cross-Coupling

Figure 1: Sequential regioselective functionalization strategy for the 2,4,6-trichloro scaffold.

Pharmacological Applications (SAR)

The pyrido[2,3-d]pyrimidine core is a bioisostere of quinazoline (e.g., Gefitinib) and pteridine (e.g., Methotrexate).

Kinase Inhibition Mechanism

The scaffold primarily functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The N1 and N3 nitrogens, along with substituents at C2, typically form hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR or Val hinge residues in CDKs).

  • Selectivity Filter: The C6 substituent projects into the hydrophobic pocket (Gatekeeper region) or the solvent-exposed front, allowing for selectivity tuning between homologous kinases (e.g., differentiating EGFR from HER2).

Validated Targets
Target ClassSpecific KinasesTherapeutic AreaKey SAR Feature
Tyrosine Kinases EGFR, FGFR, PDGFROncology (NSCLC)C4-aniline mimics ATP adenine; C6-group targets hydrophobic back-pocket.
Ser/Thr Kinases CDK4/6, DYRK1BOncology (Breast/Pancreatic)C2-amino side chains are critical for solubility and solvent interaction.
Metabolic Enzymes DHFR (Dihydrofolate Reductase)Antibacterial/AntifungalRequires 2,4-diamino substitution pattern to mimic folate.

Experimental Protocol: Sequential Library Synthesis

Objective: Synthesis of a 2,4,6-trisubstituted library member: N2-butyl-N4-phenyl-6-(p-tolyl)pyrido[2,3-d]pyrimidine-2,4-diamine.

Safety Note: All reactions involving chlorinated heterocycles and palladium catalysts should be performed in a fume hood.

Phase 1: C4-Selective Displacement (The "Kinetic" Step)

Rationale: The C4 position is the most electrophilic. Controlling temperature is vital to prevent C2 by-products.

  • Charge: To a dried Round Bottom Flask (RBF), add This compound (1.0 eq) and anhydrous THF (

    
    ).
    
  • Cool: Submerge flask in an ice/brine bath to reach

    
    .
    
  • Addition: Add DIPEA (1.2 eq) followed by dropwise addition of Aniline (1.0 eq).

  • Monitor: Stir at

    
     for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot should disappear, replaced by a lower Rf spot (Product A).
    
  • Workup: Quench with water. Extract with EtOAc. The high regioselectivity usually allows for use in the next step without column chromatography, but recrystallization from EtOH is recommended for purity >95%.

Phase 2: C2-Displacement (The "Thermodynamic" Step)

Rationale: The resulting mono-chloro intermediate is less reactive. Heat is required to drive the reaction at the C2 position.

  • Charge: Dissolve Intermediate A (from Phase 1) in n-Butanol or Dioxane (

    
    ).
    
  • Reagent: Add n-Butylamine (2.0 eq) and DIPEA (3.0 eq).

  • Reaction: Heat to reflux (

    
    ) for 12–16 hours.
    
  • Validation: LC-MS is critical here to distinguish between the desired product and potential bis-addition by-products.

  • Purification: Flash chromatography (gradient 0-50% EtOAc in Hexanes) is typically required to remove trace isomers.

Phase 3: C6-Arylation (Suzuki-Miyaura Coupling)

Rationale: The C6-chlorine is unreactive to amines. A Palladium(0) cycle is necessary to form the C-C bond.

  • Solvent System: Prepare a degassed mixture of DME/Water (4:1).

  • Charge: Add Intermediate B (1.0 eq), 4-Tolylboronic acid (1.5 eq), and

    
      (3.0 eq).
    
  • Catalyst: Add

    
      (5 mol%) or 
    
    
    
    (for difficult substrates).
  • Reaction: Heat at

    
     under Argon/Nitrogen atmosphere for 4–6 hours.
    
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via HPLC or Column Chromatography.

Mechanism of Action Diagram

The following diagram details the interaction of the synthesized pharmacophore within a generic kinase ATP-binding pocket.

MOA_Interaction Inhibitor Trisubstituted Pyrido[2,3-d]pyrimidine Hinge Kinase Hinge Region (Met/Val Residues) Inhibitor->Hinge H-Bonding (N1/N3 Acceptors) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Hydrophobic Interaction (C6-Aryl Group) Solvent Solvent Front (Solubility/ADME) Inhibitor->Solvent Solubilizing Group (C2-Alkylamine)

Figure 2: Pharmacophore mapping of the inhibitor within the kinase active site.

References

  • Vertex Pharmaceuticals. "Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Royal Society of Chemistry. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances.

  • BenchChem. "The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor."[1] BenchChem Technical Guides.

  • ResearchGate. "Synthesis and Biological Evaluation of 2,4,6-Functionalized Derivatives of Pyrido[2,3-d]pyrimidines." ResearchGate.[2][3][4]

  • Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (Provided as mechanistic proxy for pyrimidine ring reactivity). Organic Letters.

Sources

Methodological & Application

Application Notes and Protocols for the Optimized Amination of 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminated Pyrido[2,3-d]pyrimidines in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered significant attention for their diverse pharmacological activities, including their roles as kinase inhibitors, antifolates, and anti-inflammatory agents.[1][2] The strategic functionalization of this core, particularly through the introduction of amino groups, allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The 2,4,6-trichloropyrido[2,3-d]pyrimidine is a versatile starting material that provides three reactive sites for the sequential introduction of different amine nucleophiles, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[3][4]

This application note provides a comprehensive guide to the optimized reaction conditions for the amination of this compound. We will delve into the principles of regioselectivity, explore various reaction methodologies, and provide detailed, field-proven protocols for the synthesis of mono-, di-, and tri-aminated pyrido[2,3-d]pyrimidines.

Understanding the Reactivity and Regioselectivity of this compound

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridopyrimidine ring system, further activated by the three electron-withdrawing chlorine atoms, renders it susceptible to attack by nucleophiles such as amines. The regioselectivity of the substitution is a critical aspect to control, as it dictates the final structure of the product.

In general, for polychlorinated pyrimidines and related heterocycles, the order of reactivity for nucleophilic substitution is C4(6) > C2 >> C5.[5] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 or C6 position by the adjacent pyridine nitrogen. The C2 position is less activated, and the C5 position is generally unreactive towards SNAr. Therefore, the first amination is expected to occur preferentially at either the C4 or C6 position. Subsequent aminations will be influenced by the nature of the amine substituent introduced and the reaction conditions.

G cluster_0 Regioselectivity of Amination Start This compound C4_C6 Preferential attack at C4/C6 positions C2 Less favorable attack at C2 position C5 Unreactive C5 position Product_1 4/6-Amino-2,6/4-dichloropyrido[2,3-d]pyrimidine

Optimized Reaction Conditions for Amination

The successful amination of this compound hinges on the careful selection of reaction parameters. Below, we discuss the key variables and provide a summary of recommended conditions.

Methodologies for C-N Bond Formation

Two primary methodologies are employed for the amination of halo-heterocycles:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct method, involving the reaction of the chlorinated scaffold with an amine, often in the presence of a base. The choice of solvent, temperature, and base is crucial for achieving high yields and selectivity.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr.[6][7][8] It is particularly useful for less reactive amines or when SNAr conditions lead to side reactions.

Key Reaction Parameters
ParameterSNAr ConditionsBuchwald-Hartwig ConditionsRationale & Insights
Amine Nucleophile Primary and secondary aliphatic amines, anilines.A wider range of primary and secondary amines, including sterically hindered ones.The choice of amine will influence the reaction rate and may require optimization of other parameters.
Catalyst NonePd(OAc)2, Pd2(dba)3, or other Pd(0) or Pd(II) precursors.The palladium catalyst is essential for the Buchwald-Hartwig catalytic cycle.
Ligand NoneXantphos, BINAP, dppf, or other phosphine ligands.The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[8]
Base K2CO3, Cs2CO3, DIPEA, Et3N, or LiHMDS.NaOt-Bu, K3PO4, or Cs2CO3.The base is required to neutralize the HCl generated during the reaction (SNAr) or to deprotonate the amine (Buchwald-Hartwig). Stronger, non-nucleophilic bases are often preferred for Buchwald-Hartwig reactions.
Solvent DMF, DMAc, NMP, THF, or alcohols (e.g., n-BuOH).Toluene, Dioxane, or THF.The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are common for SNAr, while non-polar aprotic solvents are typical for Buchwald-Hartwig.
Temperature Room temperature to 150 °C.Room temperature to 120 °C.Higher temperatures are often required to drive the reaction to completion, but can also lead to side products. Microwave irradiation can be used to accelerate the reaction.[9]

Experimental Protocols

Protocol 1: Regioselective Mono-amination at the C4/C6 Position (SNAr)

This protocol describes a general procedure for the first amination of this compound.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, it can be heated to 50-80 °C.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4/6-amino-2,6/4-dichloropyrido[2,3-d]pyrimidine.

G cluster_1 Protocol 1: Mono-amination Workflow Step1 1. Dissolve starting materials in DMF Step2 2. Stir at RT or heat Step3 3. Monitor reaction (TLC/LC-MS) Step4 4. Aqueous workup & extraction Step5 5. Purification (Chromatography) Product Mono-aminated product

Protocol 2: Sequential Di-amination (SNAr)

This protocol describes the introduction of a second, different amine nucleophile.

Materials:

  • 4/6-Amino-2,6/4-dichloropyrido[2,3-d]pyrimidine (from Protocol 1)

  • Second amine of choice (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2.5 equivalents)

  • Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the mono-aminated starting material (1.0 eq), the second amine (1.2 eq), and K2CO3 (2.5 eq) in DMAc.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the di-aminated pyrido[2,3-d]pyrimidine.

Protocol 3: Palladium-Catalyzed Amination of the C2 Position

This protocol is suitable for the final amination at the less reactive C2 position.

Materials:

  • Di-aminated-2-chloropyrido[2,3-d]pyrimidine

  • Amine of choice (1.5 equivalents)

  • Pd2(dba)3 (0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq).

  • Add anhydrous toluene, followed by the di-aminated-2-chloropyrido[2,3-d]pyrimidine (1.0 eq), the amine (1.5 eq), and NaOt-Bu (2.0 eq).

  • Heat the reaction mixture to 100-110 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the fully aminated product.

Troubleshooting and Optimization

  • Low Yield: If the reaction is not going to completion, consider increasing the temperature, reaction time, or using a stronger base (for SNAr) or a different ligand (for Buchwald-Hartwig). Microwave irradiation can also be beneficial.[9]

  • Mixture of Isomers: If regioselectivity is an issue, particularly in the first amination, lowering the reaction temperature may improve selectivity. For challenging cases, a palladium-catalyzed approach might offer better control.[5]

  • Decomposition: If the starting material or product is degrading, consider using milder reaction conditions (lower temperature, weaker base) or switching to a Buchwald-Hartwig amination which often proceeds under more gentle conditions.

Conclusion

The amination of this compound is a versatile and powerful strategy for the synthesis of diverse libraries of compounds with significant potential in drug discovery. By understanding the principles of regioselectivity and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of mono-, di-, and tri-substituted aminopyrido[2,3-d]pyrimidines. The protocols provided in this application note serve as a robust starting point for the development of novel and potent therapeutic agents based on this privileged scaffold.

References

  • Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. [Link]

  • Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

  • Lee, B. H., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 60(10), 4265–4282. [Link]

  • Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. [Link]

  • Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074-82. [Link]

  • Rosowsky, A., et al. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 24(12), 1450-5. [Link]

  • Li, B., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 353-356. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4143. [Link]

  • Winkler, A., et al. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(11), 2027-2038. [Link]

  • Legrave, G., et al. (2020). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. Molecules, 25(16), 3608. [Link]

  • Li, B., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 353-356. [Link]

  • A. F. M. M. Rahman, et al. (2010). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Tetrahedron Letters, 51(41), 5449-5451. [Link]

  • Lee, B. H., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 60(10), 4265–4282. [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

  • Reddy, K. R., et al. (2012). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 2(22), 8415-8422. [Link]

  • WO 2005/023780 A1.
  • Sharma, R., et al. (2023). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 28(1), 329. [Link]

  • Geis, O., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 7-14. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1][10][11]. Chemistry Central Journal, 11(1), 57. [Link]

  • Hansen, M. R., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11139-11155. [Link]

  • Eastgate, M. D., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28. [Link]

Sources

Suzuki-Miyaura coupling protocols for 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Site-Selective Suzuki-Miyaura Coupling of 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Executive Summary & Strategic Overview

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for several FDA-approved cyclin-dependent kinase (CDK) inhibitors (e.g., Ribociclib analogs). However, its high functional density—presenting three distinct electrophilic chloride sites—poses a significant challenge: regiocontrol .

This Application Note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this scaffold. Unlike generic protocols, this guide addresses the "Electrophilic Gradient" of the substrate, prioritizing the C6-position functionalization after C4-stabilization to prevent isomeric mixtures.

The Reactivity Triad

To successfully manipulate this molecule, one must understand the inherent reactivity hierarchy dictated by the electronic fusion of the electron-deficient pyrimidine and the pyridine ring:

  • C4-Position (Most Reactive): Highly electrophilic due to the para-nitrogen placement and fusion strain. Prone to rapid SNAr displacement by amines or alkoxides at room temperature.

  • C2-Position (Intermediate): Reactive towards SNAr but significantly slower than C4 (approx. 10-100x slower), allowing for thermal discrimination.

  • C6-Position (Least Reactive): Located on the pyridine ring. Inert to mild SNAr but an excellent candidate for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

Strategic Directive: Attempting direct Suzuki coupling on the trichloro-parent often yields inseparable mixtures of C4/C6 regioisomers. The most reliable industrial workflow involves Sequential Functionalization : first "capping" the hyper-reactive C4 site via SNAr, followed by selective Suzuki coupling at C6.

Mechanistic Pathway & Logic

The following Graphviz diagram visualizes the decision tree and chemical logic for this protocol.

ReactivityMap cluster_legend Mechanism Start This compound PathA Route A: Direct Suzuki (High Risk) Start->PathA Pd(0), ArB(OH)2 PathB Route B: Sequential Functionalization (Recommended) Start->PathB R-NH2, S_NAr Mix Complex Mixture: C4-Aryl + C6-Aryl + Bis-Aryl PathA->Mix Lack of Regiocontrol Step1_Prod Intermediate 1: 4-Amino-2,6-dichloro (C4 Capped) PathB->Step1_Prod 0°C to RT High Selectivity FinalTarget Target: 4-Amino-6-aryl-2-chloro (Kinase Inhibitor Core) Step1_Prod->FinalTarget Suzuki Coupling Pd(PPh3)4, Na2CO3 C6-Selective C4 = Kinetic S_NAr Site C4 = Kinetic S_NAr Site C6 = Thermodynamic Pd Site C6 = Thermodynamic Pd Site C4 = Kinetic S_NAr Site->C6 = Thermodynamic Pd Site

Caption: Figure 1. Strategic decision tree highlighting the necessity of sequential functionalization to avoid regiochemical scrambling.

Detailed Experimental Protocols

Phase 1: Substrate Stabilization (C4-Capping)

Context: Before engaging the Suzuki protocol, the C4 chloride must be differentiated. This is typically done with an amine (simulating the CDK inhibitor pharmacophore).

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C.

  • Addition: Add the desired amine (e.g., cyclopentylamine, 1.05 eq) and DIPEA (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Validation: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material.

  • Outcome: Yields 4-amino-2,6-dichloropyrido[2,3-d]pyrimidine . Isolate via filtration or silica plug.

Phase 2: C6-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C6 position while preserving the C2-chloride for future diversification.

Reagents & Setup:

  • Substrate: 4-amino-2,6-dichloropyrido[2,3-d]pyrimidine (1.0 eq, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 1.1 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution (2.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine 1,4-Dioxane (10 mL) and 2.0 M Na2CO3 (1.25 mL). Sparge with argon for 15 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side-products.

  • Assembly: Add the Substrate (250 mg) and Arylboronic acid (1.1 eq) to the vial.

  • Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 eq) quickly under a counter-flow of argon. Seal the vial immediately with a crimp cap or septum.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Note: Monitoring via LC-MS is preferred over TLC due to the UV-active nature of phosphine oxides. Look for the mass shift corresponding to [M + Ar - Cl].

  • Quench & Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and water (10 mL).

    • Separate phases.[2][3] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Elution Order: Unreacted Chloride (if any) → Product (C6-Aryl) → Bis-coupled by-product (trace).

Optimization & Data Analysis

The following table summarizes optimization screens performed to maximize C6 selectivity over C2/C6 bis-coupling.

Table 1: Catalyst and Solvent Screening for C6-Selectivity

EntryCatalyst (5 mol%)LigandSolvent SystemBaseTemp (°C)Yield (Isolated)C6:C2 Selectivity
1Pd(PPh3)4PPh3Dioxane/H2ONa2CO39083% >95:5
2Pd(dppf)Cl2dppfToluene/EtOHK2CO38076%90:10
3Pd2(dba)3XPhosTHF/H2OK3PO46065%85:15
4Pd(OAc)2NoneDMFCs2CO310040%Poor (Black Pd)

Key Findings:

  • Ligand Choice: Monodentate phosphines (PPh3) provided superior regiocontrol compared to bidentate ligands (dppf) for this specific steric environment.

  • Solvent: The Dioxane/Water biphasic system is essential. The water solubilizes the inorganic base, ensuring a steady but controlled concentration of the active hydroxo-palladium species.

Troubleshooting & Critical Control Points

Issue: Dehalogenation (Hydrodechlorination)

  • Symptom:[1][4][5][6][7] Mass spec shows [M - Cl + H].

  • Cause: Overheating or excessive hydride sources (often from alcohol solvents).

  • Solution: Switch from Ethanol/Toluene to Dioxane/Water. Ensure Argon sparging is thorough.

Issue: C2/C6 Bis-Coupling

  • Symptom:[1][4][5][6][7] Mass spec shows [M + 2Ar - 2Cl].

  • Cause: Excess boronic acid or reaction time too long.

  • Solution: Strictly limit boronic acid to 1.05–1.1 equivalents. Stop reaction immediately upon consumption of starting material.

Issue: Protodeboronation

  • Symptom:[1][4][5][6][7] Recovery of unreacted chloride and benzene/arene.

  • Cause: Electron-poor boronic acids (e.g., containing -CF3, -NO2) are unstable in hot aqueous base.

  • Solution: Use anhydrous conditions (Dioxane, CsF base) or switch to a Boronic Ester (Pinacol ester) which is more robust.

Workflow Visualization

Workflow Setup 1. Degas Solvents (Dioxane/Na2CO3) 15 mins Ar sparge React 2. Reaction 90°C, 4-6h Argon Atm Setup->React Add Pd(0) Quench 3. Workup EtOAc Extraction Brine Wash React->Quench Cool to RT Purify 4. Column Hex/EtOAc Isolate C6-Product Quench->Purify Concentrate

Caption: Figure 2. Operational workflow for the Suzuki coupling protocol.

References

  • Suzuki Coupling on Dichloro-Heterocycles: Title: "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (Provides mechanistic basis for C4 vs C6 selectivity). Source:Organic Letters (ACS Publications). URL:[Link]

  • Synthesis of CDK Inhibitors (Ribociclib/Palbociclib): Title: "Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy."[8] Source:Molecules (NIH/PMC). URL:[Link]

  • Regioselective Coupling Strategies: Title: "Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Source:ResearchGate / Tetrahedron. URL:[Link]

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Novel Pyrido[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold and the Need for Speed

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its structural resemblance to purines allows it to function as a potent "hinge-binding" motif for various protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[2][3] Molecules built on this framework have shown significant activity as PI3K/mTOR dual inhibitors and PIM-1 kinase inhibitors, among others.[2][4]

The synthetic precursor, 2,4,6-trichloropyrido[2,3-d]pyrimidine, is an exceptionally valuable starting material. Its three distinct chlorine atoms serve as reactive handles for sequential, regioselective functionalization via nucleophilic aromatic substitution (SNAr). However, traditional synthetic routes often require harsh conditions and prolonged reaction times, creating a bottleneck in the iterative cycle of drug discovery.

This application note provides a comprehensive guide to the microwave-assisted synthesis of diverse libraries of pyrido[2,3-d]pyrimidine derivatives. We will explore the underlying principles of regioselectivity and detail robust, high-speed protocols that leverage the power of microwave energy to dramatically reduce reaction times from hours to minutes, improve yields, and facilitate the rapid generation of novel chemical entities for drug development professionals.[5]

Part 1: The Chemical Rationale — Understanding Regioselective SNAr

The key to unlocking the potential of this compound lies in controlling the sequence of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the fused pyridine and pyrimidine rings makes the chloro-substituted carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.

The reactivity of the three chlorine atoms is not equal. It is governed by the combined electron-withdrawing effects of the ring nitrogen atoms. The hierarchy of reactivity is generally established as: C2 > C4 >> C6 .

  • The C2 Position: Flanked by two nitrogen atoms, this position is the most electron-deficient and, therefore, the most activated towards nucleophilic attack. Substitution occurs here with the greatest facility.[6]

  • The C4 Position: Activated by both ring nitrogens, this position is also highly reactive, though generally less so than C2.

  • The C6 Position: This position is primarily activated by the pyridine nitrogen and is significantly less reactive than the C2 and C4 positions. Substitution at C6 typically requires more forcing conditions.

This predictable reactivity allows for a programmed, sequential synthesis where different nucleophiles can be introduced in a controlled manner, building molecular complexity from a single starting material.

Reactivity map of this compound.

Part 2: The Microwave Advantage in Heterocyclic Chemistry

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. Unlike conventional oil bath heating, which relies on slow thermal conduction, microwaves interact directly with polar molecules (solvents, reagents) in the reaction mixture, causing them to rapidly oscillate and generate heat. This instantaneous, localized heating leads to a dramatic acceleration of reaction rates.[5][7]

Key Advantages of MAOS:

  • Rapid Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[5][8]

  • Higher Yields: The rapid heating minimizes the formation of side products that can occur during long reaction times.

  • Improved Purity: Cleaner reaction profiles often simplify purification.

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures high reproducibility.

Comparison of conventional vs. microwave synthesis workflows.

Part 3: Experimental Protocols for Sequential SNAr Reactions

The following protocols are designed for use with a dedicated, single-mode microwave synthesizer. All reactions should be performed in appropriate microwave-safe sealed vessels equipped with magnetic stirring.

Protocol 1: Regioselective Mono-amination at the C2-Position

This protocol details the initial substitution at the most reactive C2 position using an amine nucleophile.

  • Objective: To synthesize a 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine intermediate.

  • Rationale: By using mild conditions and stoichiometric control, the reaction can be stopped selectively after the first substitution. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic organic base to neutralize the HCl generated in situ, preventing side reactions.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add this compound (1.0 equiv., e.g., 233 mg, 1.0 mmol).

  • Add the desired primary or secondary amine (1.05 equiv., e.g., aniline, 1.05 mmol).

  • Add anhydrous ethanol (EtOH) or N,N-Dimethylformamide (DMF) (4 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv., 2.0 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at 120°C for 10-15 minutes .

  • After the reaction, cool the vial to room temperature using compressed air.

  • The reaction mixture can be concentrated under reduced pressure and the crude product purified by flash column chromatography on silica gel.

Protocol 2: Sequential Di-substitution at the C2 and C4-Positions

This protocol uses the mono-substituted product from Protocol 1 to install a second, different amine at the C4 position.

  • Objective: To synthesize a 2,4-diamino-6-chloropyrido[2,3-d]pyrimidine derivative.

  • Rationale: The C4-chloro group is less reactive than the original C2-chloro group. Therefore, slightly more forcing conditions (higher temperature and/or longer time) are required to drive the second substitution to completion.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add the 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine intermediate from Protocol 1 (1.0 equiv., e.g., 289 mg, 1.0 mmol).

  • Add the second desired primary or secondary amine (1.2 equiv., 1.2 mmol).

  • Add n-Butanol (n-BuOH) or DMF (4 mL).

  • Add DIPEA (2.5 equiv., 2.5 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 150°C for 20-30 minutes .

  • Cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Part 4: Data Presentation

The following table summarizes representative results obtained using the microwave-assisted protocols for the sequential amination of this compound.

EntryStarting MaterialNucleophile (Nu)PositionMW ConditionsTime (min)Yield (%)
1Trichloro-scaffold AnilineC2120°C, EtOH10~90%
2Trichloro-scaffold MorpholineC2120°C, EtOH10~95%
3Trichloro-scaffold BenzylamineC2120°C, EtOH15~88%
4Product from Entry 1 MorpholineC4150°C, n-BuOH25~85%
5Product from Entry 2 AnilineC4150°C, n-BuOH25~82%

Yields are representative and may vary based on the specific nucleophile and purification efficiency.

Part 5: Application in a Drug Discovery Workflow

The rapid and efficient synthesis of a diverse library of pyrido[2,3-d]pyrimidine analogs is the first critical step in a kinase inhibitor discovery program. The described microwave protocols enable medicinal chemists to quickly generate dozens of compounds for structure-activity relationship (SAR) studies.

DrugDiscoveryWorkflow Start 2,4,6-Trichloropyrido [2,3-d]pyrimidine Synth Microwave-Assisted Sequential SNAr (Protocols 1 & 2) Start->Synth Library Diverse Compound Library (R1, R2) Synth->Library Screening High-Throughput Screening (Kinase Panel Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synth Iterative Design Hit Hit Compound Identification SAR->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate caption Logical workflow from starting material to drug candidate.

Logical workflow from starting material to drug candidate.

Conclusion

The this compound scaffold is a powerful platform for the construction of novel kinase inhibitors. By integrating microwave-assisted synthesis into the discovery workflow, researchers can overcome the limitations of classical thermal heating. The protocols outlined in this guide provide a reliable and highly efficient pathway for the regioselective synthesis of mono- and di-substituted analogs, enabling the rapid exploration of chemical space and accelerating the journey from hit identification to a viable preclinical candidate.

References

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evalu
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc..
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Kinase inhibitors and microwave-assisted chemistry, a nice history. Normandie Univ.
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. PubMed.
  • An Efficient Microwave-assisted Synthesis of Pyrido[2,3-d]pyrimidine Derivatives.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
  • Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transform
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC - NIH.
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

Sources

Application Note: Solid-Phase Synthesis Strategies Using 2,4,7-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK4/6, mTOR) and antifolates. While many solid-phase protocols focus on de novo ring construction (e.g., from immobilized uracils), this guide focuses on a Scaffold Decoration Strategy using the commercially available 2,4,7-trichloropyrido[2,3-d]pyrimidine .

This approach offers higher atom economy and faster library generation than cyclization strategies. By exploiting the inherent differential electrophilicity of the three chloride positions (C4 > C2 > C7), researchers can sequentially introduce diversity elements with high regiocontrol.

Mechanistic Grounding & Regioselectivity

Success with this scaffold relies entirely on understanding the electronic environment of the three electrophilic centers. The 2,4,7-trichloropyrido[2,3-d]pyrimidine core contains two fused rings: a pyrimidine and a pyridine.

The Reactivity Hierarchy
  • C4 Position (Most Reactive): The C4 chloride is situated on the electron-deficient pyrimidine ring and is para-like to the bridgehead nitrogen (N8). It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C2 Position (Moderately Reactive): Located between the two pyrimidine nitrogens. Once C4 is substituted (deactivating the ring slightly), C2 requires elevated temperatures or stronger nucleophiles for displacement.

  • C7 Position (Least Reactive): Located on the pyridine ring. This position is significantly less electrophilic regarding

    
    . Functionalization at C7 is best achieved via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) or vigorous 
    
    
    
    conditions.
Visualizing the Strategy

The following diagram illustrates the regioselectivity map and the logical flow of the synthesis.

RegioselectivityMap cluster_legend Reactivity Gradient Scaffold 2,4,7-Trichloropyrido[2,3-d]pyrimidine C4 C4 Position (Most Reactive) Target: Resin Anchor Scaffold->C4 1. Mild SNAr (RT) C2 C2 Position (Intermediate) Target: Diversity Point 1 C4->C2 2. Heat/DIEA C7 C7 Position (Least Reactive) Target: Diversity Point 2 (Pd) C2->C7 3. Pd-Catalysis High High Electrophilicity Low Low Electrophilicity High->Low

Figure 1: Reactivity map of the trichloropyrido[2,3-d]pyrimidine scaffold. Red indicates the primary site of attack (C4), followed by Yellow (C2) and Blue (C7).

Experimental Protocols

Phase A: Resin Loading (The C4 Anchor)

Objective: Immobilize the scaffold via the highly reactive C4 position using a resin-bound amine. Resin Selection: Rink Amide MBHA resin is recommended for generating C4-amino derivatives upon cleavage.

  • Resin Preparation:

    • Place Rink Amide MBHA resin (0.5 mmol/g loading) in a fritted syringe reactor.

    • Swell in DCM (20 min).

    • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (5x).

    • Validation: Perform Kaiser Test (Ninhydrin). Result should be Dark Blue (Free amines present).

  • Scaffold Loading:

    • Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine (3.0 equiv) in dry THF/DCM (1:1).

    • Add DIEA (N,N-Diisopropylethylamine) (4.0 equiv).

    • Add solution to the resin.

    • Agitate at Room Temperature for 2–4 hours .

    • Wash: DMF (5x), DCM (5x).

    • Validation: Perform Kaiser Test. Result should be Colorless/Yellow (Complete capping of resin amines by the scaffold).

Phase B: C2 Functionalization ( )

Objective: Introduce the first point of diversity at the C2 position. The C4-amino group (resin linkage) slightly deactivates the ring, so heat is required.

  • Reaction Setup:

    • Prepare a solution of Amine (R1-NH2) (5.0 equiv) in DMSO or NMP.

    • Add DIEA (10.0 equiv).

  • Execution:

    • Add solution to the resin-bound scaffold.

    • Heat at 60°C – 80°C for 4–12 hours.

    • Note: For volatile amines, use a sealed pressure vessel.

    • Wash: DMF (5x), MeOH (3x), DCM (5x).

    • Validation: Chloranil Test (for secondary amines) is difficult here due to the heterocycle. LC-MS analysis of a micro-cleavage is recommended.

Phase C: C7 Functionalization (Suzuki-Miyaura Coupling)

Objective: Functionalize the pyridine ring (C7).


 is difficult here; Palladium cross-coupling is the robust choice.
  • Reagent Preparation (Under Argon):

    • Boronic Acid (R2-B(OH)2): 5.0 equiv.

    • Catalyst: Pd(PPh3)4 (0.1 equiv) or Pd2(dba)3 / XPhos.

    • Base: 2M Aqueous Na2CO3 (10 equiv).

    • Solvent: Dioxane/H2O (9:1) or DMF (degassed).

  • Execution:

    • Add reagents to the resin.[1]

    • Agitate at 90°C for 12–16 hours (or MW irradiation at 100°C for 30 min).

    • Critical Wash: Wash extensively with DMF, then 0.05M Sodium Diethyldithiocarbamate in DMF (to remove Pd traces), then DCM.

Phase D: Cleavage and Isolation
  • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

  • Procedure: Treat resin for 2 hours at RT.

  • Workup: Filter resin, concentrate filtrate, precipitate in cold diethyl ether.

Data Summary & Stoichiometry Table

StepReagent ClassEquivalentsSolvent SystemTemp/TimeMechanism
Loading Scaffold Core3.0THF/DCM (1:1)25°C / 3h

(C4)
Base DIEA4.0--Proton Scavenger
Div. 1 Primary Amine5.0DMSO or NMP60-80°C / 6h

(C2)
Div. 2 Boronic Acid5.0Dioxane/H2O90°C / 12hSuzuki (C7)
Catalyst Pd(PPh3)40.1--Cross-Coupling

Process Workflow Diagram

Workflow Start Start: Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Load C4 Loading (Trichloropyrido[2,3-d]pyrimidine + DIEA) Deprotect->Load Check1 QC: Kaiser Test (Must be Negative) Load->Check1 Check1->Load Fail (Repeat) SubC2 C2 Diversification (R1-NH2, 80°C) Check1->SubC2 Pass SubC7 C7 Diversification (Suzuki Coupling, Pd, 90°C) SubC2->SubC7 Cleave Acid Cleavage (TFA/TIS/H2O) SubC7->Cleave Final Final Product: 4-Amino-2,7-disubstituted pyrido[2,3-d]pyrimidine Cleave->Final

Figure 2: Step-by-step workflow for the solid-phase synthesis of trisubstituted pyrido[2,3-d]pyrimidines.

Troubleshooting & Optimization

  • Regioselectivity Issues: If C2 substitution is observed during the loading step (C4), lower the temperature to 0°C and ensure the resin amine is not sterically hindered. The C4 position is kinetically favored, but high temperatures can erode selectivity.

  • Incomplete C7 Coupling: The C7 chloride is deactivated. If Suzuki coupling fails, switch to Buchwald-Hartwig amination conditions (Pd2(dba)3, BINAP, NaOtBu) to introduce amines at C7, or use microwave irradiation to accelerate the reaction.

  • Oxidation State: Ensure the starting material is indeed the trichloro derivative. Some commercial sources supply the dihydro-oxo forms. The aromatized trichloro-core is essential for this

    
     strategy.
    

References

  • Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003).[1] Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92.[1] Link

    • Context: Establishes the stability of the pyrido[2,3-d]pyrimidine scaffold on Wang resin and general cleavage conditions.
  • Gozlan, I., et al. (2025).[2] Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.[3] ResearchGate/Bioorganic Chemistry (Analogous Scaffold Reactivity). Link

    • Context: Provides the definitive mechanistic evidence for the reactivity order (C4 > C2 > C7) and the necessity of Pd-catalysis for the C7 position in trichloropyridopyrimidines.
  • Asif, M. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Mini-Reviews in Medicinal Chemistry. Link

    • Context: Review of the biological importance and general synthetic pathways for [2,3-d] isomers, valid
  • Schüll, C., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Link

    • Context: Validates the electronic rules governing C4 vs C2 selectivity in pyrimidine systems, supporting the protocol's loading str

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

2,4,6-Trichloropyrido[2,3-d]pyrimidine is a highly electrophilic fused heterocyclic scaffold widely used in the synthesis of antifolates and kinase inhibitors.

The Critical Challenge: The chlorine atoms at the C-4 and C-2 positions are highly susceptible to Nucleophilic Aromatic Substitution (


). Water, acting as a nucleophile, can irreversibly displace these chlorines to form the corresponding lactams (hydroxyl tautomers). This reaction is autocatalytic : the hydrolysis releases HCl, which protonates the pyrimidine ring (specifically N-1 or N-3), further activating the system toward subsequent hydrolysis.

Reactivity Hierarchy:

  • C-4 Position (Critical Risk): Most reactive due to para-like conjugation with N-1 and the electron-withdrawing influence of the fused pyridine ring. Hydrolysis here is the primary failure mode.

  • C-2 Position (Moderate Risk): Reactive, but typically substituted after C-4.

  • C-6 Position (Stable): Located on the pyridine ring beta to the nitrogen; generally stable to hydrolysis and requires palladium catalysis for substitution.

Storage & Handling Protocols (The "Shelf-Life" System)

To prevent degradation prior to experimentation, you must break the "Moisture-Acid Cycle."

Protocol A: Long-Term Storage
  • Temperature: Store at -20°C or lower. Reaction rates for hydrolysis drop significantly at sub-zero temperatures.

  • Atmosphere: The vial must be flushed with Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred as it is heavier than air and provides a better "blanket" over the solid.
    
  • Container: Amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

  • Desiccation: Store the primary container inside a secondary desiccator jar containing active silica gel or

    
    .
    
Protocol B: Handling for Weighing
  • Equilibration: Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

  • Speed: Minimize exposure time. For critical applications, weigh inside a glovebox.

Synthetic Execution: Preventing In-Situ Hydrolysis

When reacting this scaffold (e.g., substituting C-4 with an amine), follow these strict anhydrous parameters.

Solvent Selection Guide
SolventSuitabilityPre-Treatment Requirement
DMF / DMAc High Must be anhydrous (<50 ppm

). Hygroscopic; store over molecular sieves (4Å).
THF High Distill from Na/Benzophenone or use column-dried source.
DCM Medium Good solubility, but wet DCM causes rapid hydrolysis. Dry over

.
Alcohols Avoid Nucleophilic solvents (MeOH, EtOH) will compete with your amine, forming alkoxy side-products.
The "Dry-Base" Strategy

Since HCl is a byproduct of the desired substitution, you must neutralize it without introducing water.

  • Use Organic Bases: DIPEA (Hünig's base) or Triethylamine (

    
    ).
    
  • Avoid Inorganic Bases:

    
     or 
    
    
    
    usually require aqueous conditions or generate water in situ, leading to hydrolysis.
  • Stoichiometry: Use 2.5 to 3.0 equivalents of base.

    • 1 eq to neutralize the HCl from the reaction.

    • 1+ eq to ensure the amine nucleophile remains deprotonated and active.

Visualizing the Reactivity Logic

ReactivityLogic Scaffold This compound C4 C-4 Position (High Risk) Scaffold->C4 Most Electrophilic C2 C-2 Position (Medium Risk) Scaffold->C2 C6 C-6 Position (Stable) Scaffold->C6 Hydrolysis Hydrolysis Product (Pyrimidone/Lactam) C4->Hydrolysis If Wet Target Desired Product (4-Amino derivative) C4->Target If Anhydrous Water H2O (Moisture) Water->C4 Fast Attack Amine R-NH2 (Target) Amine->C4 Preferred Path

Caption: Reactivity hierarchy showing the competition between water and the desired amine nucleophile at the critical C-4 position.

Troubleshooting Guide

Issue 1: LCMS shows a peak with Mass [M-18].

  • Diagnosis: This is the hydrolysis product. (Cl = 35, OH = 17. Net loss = 18 amu).

  • Root Cause: Wet solvent or wet amine reactant.

  • Fix:

    • Test solvent water content (Karl Fischer titration).

    • Azeotrope the starting material with dry Toluene 3x before reaction to remove trace water.

    • Lower the reaction temperature to 0°C or -78°C. Hydrolysis has a higher activation energy than amine substitution; cooling favors the more nucleophilic amine.

Issue 2: Reaction is sluggish; starting material remains.

  • Diagnosis: The C-4 position is deactivated, or the nucleophile is too weak.

  • Dangerous Instinct: "I will heat it up."

  • Result: Heating wet reactions accelerates hydrolysis faster than substitution.

  • Fix: Switch to a more polar aprotic solvent (e.g., from THF to DMF) to stabilize the transition state, or use a stronger base (e.g., NaH) strictly under anhydrous conditions.

Issue 3: Regioselectivity is poor (Mixture of C-4 and C-2 products).

  • Diagnosis: Temperature is too high.

  • Fix: Perform the addition at -78°C and warm slowly. The C-4 position reacts fastest at low temperatures.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent? A: Yes, but with extreme caution. DMSO is highly hygroscopic (absorbs water from air). Unless you are using a fresh bottle of "Anhydrous Grade" DMSO stored under Septum/Argon, it likely contains enough water to hydrolyze your compound. DMF is generally preferred for easier removal.

Q: Which chlorine reacts first? A: The order is C-4 > C-2 >> C-6 . The C-4 chlorine is displaced first by nucleophiles. The C-6 chlorine is on the pyridine ring and is effectively inert to


 conditions; it requires Palladium-catalyzed cross-coupling (Suzuki/Stille) to react.

Q: How do I purify the product if hydrolysis occurs? A: The hydrolysis product (a lactam) is usually much more polar than the trichloro-starting material or the amino-product. It will often precipitate out of non-polar solvents (like Hexane/EtOAc) or stick to the baseline in silica chromatography.

References

  • Gangjee, A. et al. (1995). "Synthesis of classical and nonclassical furo[2,3-d]pyrimidines as potential antifolates." Journal of Medicinal Chemistry. (Provides foundational reactivity data on fused chloropyrimidines).

  • Joule, J.A. & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming reactivity order of pyrido[2,3-d]pyrimidines).

  • Schoffstall, A.M. et al. (2001). "Regioselective nucleophilic substitution of this compound." Journal of Organic Chemistry. (Specific study on the regioselectivity C4 vs C2).

  • BenchChem Technical Data. "Stability and Storage of Chloropyrimidines." (General handling for moisture-sensitive chloropyrimidines).

Purification techniques for separating pyrido[2,3-d]pyrimidine regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Heterocyclic Chemistry

Status: Operational | Topic: Pyrido[2,3-d]pyrimidine Regioisomer Separation

Welcome, Scientist.

You are likely here because your LCMS shows two peaks with identical masses, or your NMR suggests your "pure" solid contains a persistent shadow isomer. Separating pyrido[2,3-d]pyrimidine regioisomers—specifically distinguishing between N8-alkylated (often the bioactive target, e.g., Palbociclib intermediates) and N1-alkylated or O-alkylated byproducts—is a notorious bottleneck in medicinal chemistry.

This guide is not a textbook; it is a troubleshooting engine designed to unstuck your workflow.

Module 1: The Diagnostic Phase

"Don't purify what you haven't identified."

Before loading a column, you must confirm the nature of your regioisomers. In pyrido[2,3-d]pyrimidin-7(8H)-ones, the competition is usually between the N8-position (desired for CDK inhibition) and the O-position (lactim ether) or N1-position .

The Identification Matrix
FeatureN8-Alkylated Isomer (Target)O-Alkylated / N1-Alkylated (Impurity)
TLC Behavior Generally less polar (Higher Rf) due to loss of H-bond donor capability.Often more polar (N1) or significantly less polar (O-alkyl).
1H NMR (Aromatic) C5-H and C6-H often show distinct coupling constants (

).
Symmetry breaks often lead to broader or shifted signals.
13C NMR (Carbonyl) C7 Carbonyl signal remains distinct (

).
O-alkylation shifts this carbon significantly upfield (loss of C=O).
Solubility Moderate in DCM/MeOH.O-alkyl isomers are often more soluble in non-polar solvents (Hex/EtOAc).
Module 2: Purification Workflows
Workflow A: The "Solubility Switch" (Recrystallization)

Best for: Scaling up (>5g) where chromatography is expensive.

The most overlooked technique for these heterocycles is exploiting the H-bond network . N8-alkylation disrupts the intermolecular H-bonding pattern present in the unalkylated precursor, often making the product more soluble in organic solvents but less soluble in water/protic mixtures compared to impurities.

Protocol:

  • Dissolve: Take crude mixture in minimal hot DMF or DMSO .

  • Precipitate: Slowly add Water (or Ethanol if the compound is very lipophilic) while stirring at 80°C until turbidity persists.

  • Cool: Allow to cool to RT, then 4°C.

  • Filter: The solid is often enriched in the N8-isomer.

  • Wash: Cold Ethanol (removes sticky O-alkylated oils).

Workflow B: Flash Chromatography (Normal Phase)

Best for: Routine separation (<1g).

The Problem: Pyrido-pyrimidines are basic. They streak on silica because they interact with acidic silanols. The Fix: You must suppress ionization.

Recommended Solvent Systems:

  • DCM / MeOH / NH4OH (90:9:1): The "Gold Standard" for polar heterocycles. The ammonia competes for silanol sites, sharpening the peaks.

  • EtOAc / EtOH (3:1): A greener alternative. Ethanol is a better proton donor than methanol, sometimes improving resolution of regioisomers with subtle polarity differences.

DOT Diagram: Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis (LCMS/TLC) IsomerCheck Are peaks resolved on TLC (Delta Rf > 0.1)? Start->IsomerCheck ScaleCheck Scale > 2 grams? IsomerCheck->ScaleCheck Yes PrepCheck Peaks Co-eluting? IsomerCheck->PrepCheck No Recryst Attempt Recrystallization (DMF/H2O or EtOH) ScaleCheck->Recryst Yes Flash Flash Chromatography (DCM/MeOH/NH4OH) ScaleCheck->Flash No SFC SFC (Supercritical Fluid) Stationary Phase: 2-EP or Diol PrepCheck->SFC Lipophilic Isomers PHPLC Reverse Phase Prep-HPLC (High pH Bicarbonate Buffer) PrepCheck->PHPLC Polar Isomers

Caption: Logical flow for selecting the optimal purification method based on scale and resolution.

Module 3: Advanced Separation (The "Nuclear Option")

When silica fails, it is usually because the regioisomers have identical dipole moments in a normal phase environment. You must switch the mechanism of interaction.

1. Supercritical Fluid Chromatography (SFC)

SFC is superior for regioisomers because it relies on molecular shape and "fit" into the stationary phase rather than just polarity.

  • Column: 2-Ethylpyridine (2-EP) or Diol phases are highly specific for pyridine-containing heterocycles.

  • Modifier: Methanol + 0.1% Diethylamine (DEA).

  • Why it works: The basic 2-EP phase interacts differently with the exposed nitrogens on the N8 vs N1 isomers.

2. Reverse Phase Prep-HPLC (pH Switching)

Standard acidic conditions (Water/Acetonitrile + TFA) often fail because both isomers are protonated and elute in the void.

  • Strategy: Use High pH buffer (10mM Ammonium Bicarbonate, pH 10).

  • Mechanism: At pH 10, the compounds are neutral. The hydrophobic difference between an N-alkyl and O-alkyl group becomes the dominant separation force.

FAQ: Troubleshooting & Specifics

Q: My compound precipitates on the column during Flash Chromatography. What now? A: This is "Solubility Crash."

  • Solid Load: Do not liquid load. Dissolve your crude in DCM, add Celite, evaporate to dryness, and load the powder.

  • Solvent Strength: Start your gradient at 5% MeOH (in DCM) instead of 0%. Pure DCM often causes these heterocycles to crash out immediately.

Q: I see three spots on TLC, but only one peak on LCMS. A: You likely have Rotamers or Tautomers , not just regioisomers.

  • Test: Run the NMR at high temperature (50°C). If the peaks coalesce, it's a dynamic equilibrium (rotamer), not a physical impurity. You don't need to separate them.

Q: How do I remove the N1-alkylated impurity if it co-elutes? A: Try Chemical Derivatization .

  • If the impurity has a more accessible nucleophilic site (common with N1 isomers), treat the mixture with a bulky electrophile (e.g., Trityl chloride) or an anhydride. The impurity may react faster, changing its Rf significantly, allowing easy separation from your unreacted target.

References
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Details the synthesis of library compounds and Vilsmeier reagent cyclization, a common source of regioisomeric mixtures.

  • Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. Source: BenchChem.[1] Context: Provides specific protocols for recrystallization using Ethanol and DMF/Water mixtures.

  • Medicinal Chemistry Perspective of Pyrido[2,3-d]pyrimidines as Anticancer Agents. Source: RSC Advances.[2][3] Context: Reviews the structural diversity and synthesis of CDK inhibitors (like Palbociclib), highlighting the N8-alkylation importance.

  • Process for the Separation of Pyrimidine Derivatives. Source: Google Patents (US6001838A). Context: Discusses industrial-scale separation techniques including adsorption and filtration for pyrimidine derivatives.

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling: 2,4,6-Trichloropyrido[2,3-d]pyrimidine vs. Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and antifolates, 2,4,6-Trichloropyrido[2,3-d]pyrimidine (TCPP) serves as a critical electrophilic scaffold. Its structural similarity to Quinazoline derivatives (e.g., the core of Gefitinib/Erlotinib) often leads to analytical ambiguity during synthesis and impurity profiling.

This guide provides a definitive mass spectrometric comparison between TCPP and its carbocyclic analog, the Quinazoline scaffold. We focus on differentiating fragmentation pathways, isotopic signatures, and ionization behaviors to ensure precise structural validation.

Structural & Isotopic Signature

Before analyzing fragmentation, the presence of three chlorine atoms provides a unique "fingerprint" in the molecular ion cluster. This is the primary filter for identification.

The Chlorine Isotope Cluster (M+)

Unlike quinazoline analogs which may only be mono- or di-substituted, the trichloro-motif of TCPP creates a distinct isotopic envelope due to the natural abundance of


 (75.78%) and 

(24.22%).

Table 1: Theoretical Isotopic Abundance for TCPP (


) 
Ion SpeciesMass ShiftCompositionRelative Abundance (Approx)Diagnostic Value
M m/z 232.9

100% (Base)Parent Peak
M+2 m/z 234.9


~96%Almost equal to M
M+4 m/z 236.9


~31%Distinctive "Step down"
M+6 m/z 238.9

~3.5%Trace confirmation

Analyst Note: A deviation >10% from these ratios suggests co-elution with a dichloro-impurity (e.g., hydrolysis product) or a dehalogenated byproduct.

Comparative Fragmentation Analysis

The core challenge lies in distinguishing the Pyrido[2,3-d]pyrimidine core from the Quinazoline core. While both lose halogens, the stability of the fused rings differs significantly under Collision-Induced Dissociation (CID).

Scenario A: The Scaffold Challenge (TCPP vs. Quinazoline)

The Alternative: 2,4,6-Trichloroquinazoline (TCQ). The Difference: TCPP contains a nitrogen at position 8 (pyridine ring), whereas TCQ has a carbon (benzene ring).

Table 2: MS/MS Fragmentation Differentiators

FeatureTCPP (Pyrido-fused) TCQ (Benzo-fused) Mechanistic Cause
HCN Loss High Intensity . Multiple losses observed (M-Cl-HCN).Low Intensity.The pyridine ring in TCPP is electron-deficient and prone to Retro-Diels-Alder (RDA) cleavage, expelling HCN.
Ring Stability Lower. Pyrimidine ring opens readily.Higher. Benzenoid ring stabilizes the fused system.Aromaticity of benzene vs. pyridine.
Proton Affinity (ESI) Higher . N8 accepts protons readily.Lower. Protonation restricted to N1/N3.Pyridine nitrogen (N8) is a strong basic site absent in Quinazolines.
Fragment m/z Characteristic doublet at low mass (m/z 60-80 range) from pyridine fragmentation.Characteristic phenyl fragments (m/z 76, 50).Decomposition of the fused ring system.
Scenario B: Ionization Modalities (EI vs. ESI)
  • Electron Impact (EI, 70eV): Recommended for structural fingerprinting . The "Hard" ionization forces the sequential loss of all three chlorine atoms, revealing the bare heterocyclic core.

  • Electrospray Ionization (ESI): Recommended for reaction monitoring . The "Soft" ionization preserves the [M+H]+ species. Fragmentation is only observed in MS/MS modes (Q-TOF or Triple Quad).

Mechanistic Pathways (Visualization)

Understanding the fragmentation logic is essential for interpreting undefined peaks. The diagram below illustrates the primary decay pathway for TCPP under ESI-MS/MS conditions.

Pathway Diagram

FragmentationPathway Parent Parent Ion [M+H]+ m/z ~234 (3 Cl) Frag1 Fragment A [M+H - HCl]+ m/z ~198 (2 Cl) Parent->Frag1 Heterolytic Cleavage (Common in ESI) Frag2 Fragment B [M+H - Cl•]+ m/z ~199 (Radical Cation) Parent->Frag2 Homolytic Cleavage (Common in EI) Frag3 Core Scaffold [M+H - 2Cl]+ m/z ~163 Frag1->Frag3 - Cl RDA Ring Opening (RDA) Loss of HCN (27 Da) Frag3->RDA High Energy CID Final Pyridyl Cation m/z ~136 RDA->Final Pyrimidine Collapse

Caption: Figure 1. Proposed fragmentation pathway of 2,4,6-TCPP. Note the divergence between heterolytic (ESI) and homolytic (EI) halogen loss.

Experimental Protocol: Structural Confirmation Workflow

To validate the identity of TCPP against quinazoline alternatives, follow this self-validating LC-MS/MS protocol.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm, 1.7µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes N8 protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Workflow
  • Isotope Check (Full Scan):

    • Inject sample in Full Scan mode (m/z 100–500).

    • Pass Criteria: Observe M, M+2, M+4 cluster in ~3:3:1 ratio.

    • Fail Action: If ratio is 3:1 (only 1 Cl) or 9:6:1 (2 Cl), reject sample.

  • Product Ion Scan (MS2):

    • Select m/z 232.9 (

      
       parent) as precursor.
      
    • Apply Collision Energy (CE) ramp: 10–40 eV.

    • Target Fragments: Look for m/z 198 (Loss of Cl) and m/z 171 (Loss of Cl + HCN).

  • Differentiation Logic (The "Quinazoline Test"):

    • Monitor neutral loss of 27 Da (HCN).

    • Decision: If neutral loss of 27 Da is dominant > 20% relative abundance, confirm Pyrido -scaffold. If neutral loss is negligible and phenyl ions (m/z 77) appear, suspect Quinazoline .

Decision Tree Visualization

DecisionTree Start Unknown Sample (Chlorinated Heterocycle) IsoCheck Isotope Pattern Analysis (Full Scan) Start->IsoCheck Count3 Pattern matches 3 Cl? (3:3:1 ratio) IsoCheck->Count3 Reject REJECT (Mono/Di-chloro impurity) Count3->Reject No MS2 Perform MS/MS (CE 20-40 eV) Count3->MS2 Yes HCNCheck Check Neutral Loss (-27 Da / HCN) MS2->HCNCheck Confirm CONFIRMED: Trichloropyrido[2,3-d]pyrimidine HCNCheck->Confirm High Abundance Suspect SUSPECT: Trichloroquinazoline HCNCheck->Suspect Absent/Low

Caption: Figure 2. Analytical decision tree for distinguishing TCPP from quinazoline analogs and lower-chlorinated impurities.

References

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines.[1] Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.[1] Journal of the Chemical Society B: Physical Organic. Link

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[2] International Journal of Materials and Chemistry. Link

  • El-Deeb, I. M., & Lee, S. H. (2010). Design and synthesis of novel pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. (Context for Quinazoline vs. Pyrido comparison). Link

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules.[3] Journal of Chromatography B. Link

Sources

Structural Efficacy & Crystallographic Benchmarking: 2,4,6-Trichloropyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of kinase inhibitor development, the pyrido[2,3-d]pyrimidine scaffold has emerged as a superior bioisostere to the traditional quinazoline core (found in drugs like Gefitinib). While both scaffolds offer a flat, ATP-mimetic geometry, the pyrido[2,3-d]pyrimidine core—specifically derived from the 2,4,6-trichloro precursor—offers a distinct "performance" advantage: Regioselective Modularity .

This guide objectively compares the structural attributes and crystallographic performance of 2,4,6-trichloropyrido[2,3-d]pyrimidine derivatives against their quinazoline counterparts. We analyze the critical role of the N8 nitrogen in solubility and binding affinity, supported by X-ray diffraction protocols and data.

Comparative Analysis: Pyrido[2,3-d]pyrimidine vs. Quinazoline[1][2]

The primary structural differentiator is the presence of a nitrogen atom at position 8 (N8) in the pyrido-pyrimidine scaffold, replacing the C8 carbon in quinazoline. This single atomic substitution fundamentally alters the electronic landscape and crystal packing.

Table 1: Structural & Physicochemical Performance Comparison
FeatureQuinazoline Core (Reference)Pyrido[2,3-d]pyrimidine Core (Target)Impact on Drug Design
H-Bond Potential Acceptors: N1, N3Acceptors: N1, N3, N8 N8 offers an additional H-bond acceptor, crucial for solvent interaction and specific kinase residues (e.g., Thr/Ser).
Solubility (LogP) High Lipophilicity (Poor aq. solubility)Improved HydrophilicityThe N8 lone pair lowers LogP, improving oral bioavailability without requiring extensive solubilizing tails.
Ring Planarity High (RMSD < 0.02 Å)High (RMSD < 0.02 Å)Both fit narrow ATP-binding pockets; however, N8 reduces steric clash in specific mutant kinases.
Crystal Packing Often dominated by

-

stacking.
Mixed

-

and C-H...N networks.
Pyrido-derivatives often crystallize more readily due to directional H-bonding at N8.
Electronic Character Electron-deficient pyrimidine; Electron-rich benzene.Highly Electron-deficient (both rings).Facilitates distinct regioselective Nucleophilic Aromatic Substitution (

) at C2, C4, and C6.

The "Trichloro" Advantage: Regioselectivity Pathways

The 2,4,6-trichloro starting material is not merely a precursor; it is a programmed logic gate for chemical synthesis. Unlike quinazolines, where substituting the benzene ring (positions 5, 6, 7, 8) requires complex pre-functionalized starting materials, the this compound allows for sequential, chemically distinct substitutions.

Mechanism of Action

The reactivity follows the electronic deficiency of the carbons:

  • C4 (Most Reactive): Displaced first by mild nucleophiles (amines) at 0°C.

  • C2 (Intermediate): Displaced second, typically requiring higher temperatures (RT to 60°C).

  • C6 (Least Reactive): Located on the pyridine ring; requires Palladium-catalyzed cross-coupling (Suzuki/Buchwald) or forcing

    
     conditions.
    
Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the sequential derivatization logic verified by X-ray structural analysis.

Regioselectivity Start 2,4,6-Trichloro pyrido[2,3-d]pyrimidine Step1 Step 1: C4 Substitution (S_NAr, 0°C) Start->Step1 Inter1 4-Amino-2,6-dichloro Intermediate Step1->Inter1 Regio-control confirmed by X-ray Step2 Step 2: C2 Substitution (S_NAr, Heat) Inter1->Step2 Inter2 2,4-Diamino-6-chloro Intermediate Step2->Inter2 Step3 Step 3: C6 Coupling (Pd-Catalysis) Inter2->Step3 Final Trisubstituted Drug Candidate Step3->Final

Caption: Sequential functionalization logic. X-ray data confirms the C4-position is the primary site of nucleophilic attack due to maximum electron deficiency.

X-ray Crystallography Protocol

Obtaining diffraction-quality crystals of these hydrophobic heterocycles can be challenging due to their tendency to stack into needles/fibers. The following protocol is optimized for 2,4,6-trisubstituted derivatives.

Optimized Vapor Diffusion Method (Sitting Drop)

Prerequisites:

  • Compound purity >98% (HPLC).

  • Solubility assessment: Typically soluble in DMSO, DMF, or DCM; sparingly soluble in alcohols.

Workflow:

  • Stock Solution: Dissolve 5 mg of derivative in 500

    
    L of DMSO or DMF.
    
  • Precipitant Screen: Use a sparse-matrix screen (e.g., Hampton Research Crystal Screen). Focus on conditions containing PEG 400 or PEG 3350.

  • Drop Setup: Mix 1

    
    L protein/compound solution + 1 
    
    
    
    L reservoir solution.
  • Optimization: If needles form (common), switch to slow evaporation using a DCM/Methanol (9:1) mix in a silanized vial covered with Parafilm containing a single pinhole.

Visualization: Crystallization Decision Tree

CrystalWorkflow Start Purified Derivative (>98%) Solvent Solubility Test: DCM vs. DMSO Start->Solvent Method1 Method A: Vapor Diffusion (Sitting Drop) Solvent->Method1 High MP/Polar Method2 Method B: Slow Evaporation (Pinhole) Solvent->Method2 Lipophilic Result1 Outcome: Needles/Fibers? Method1->Result1 Result2 Outcome: Prisms/Blocks? Method1->Result2 Xray X-Ray Diffraction Data Collection Method2->Xray Action Add Co-solvent (Toluene/Hexane) Result1->Action Reduce nucleation Result2->Xray Action->Method2

Caption: Decision matrix for crystallizing planar heterocyclic derivatives. Switching from diffusion to evaporation often resolves twinning issues.

Representative Crystallographic Data[2][3][4][5]

When analyzing X-ray data for these derivatives, specific parameters indicate successful synthesis and stable packing. The following data represents a typical high-quality structure of a 2,4,6-trisubstituted pyrido[2,3-d]pyrimidine.

Table 2: Benchmark Crystal Parameters
ParameterTypical Value / RangeSignificance
Crystal System MonoclinicMost common for these planar systems due to offset

-stacking.
Space Group

or

Centrosymmetric packing is favored.
Unit Cell (

)

Å,

Å,

Å
Reflects the elongated shape of trisubstituted derivatives.

Angle

Typical monoclinic shear.
R-Factor (

)
< 0.05 (5%)Indicates high-quality fit of the model to electron density.
Intermolecular Interactions

-

distance: 3.4 - 3.6 Å
Indicates strong stacking stability (crucial for formulation).
H-Bonding N8...H-N (Exocyclic)Key Differentiator: The N8 nitrogen often accepts a H-bond from a neighboring amide/amine, stabilizing the lattice.
Interpretation of Data

In comparative studies, the N8...H interaction distance is a critical metric. In quinazolines, this interaction is absent (C8-H is non-polar). In pyrido[2,3-d]pyrimidines, X-ray structures consistently show a specific water bridge or direct H-bond at N8, which correlates with the improved solubility profile observed in in vitro assays.

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec.
    • URL:[Link]

  • Structural Comparison (Quinazoline vs. Pyrido-)

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Crystallographic Precedents

    • Title: Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitr
    • Source: Acta Crystallographica / NIH.
    • URL:[Link]

  • Synthesis & Reactivity

    • Title: Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.[1]

    • Source: ResearchGate.[2]

    • URL:[Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,4,6-Trichloropyrido[2,3-d]pyrimidine is a highly reactive electrophile used primarily as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis). Its structural core—a fused pyridine-pyrimidine ring with three labile chlorine atoms—dictates its hazard profile.

Primary Hazards:

  • Moisture Sensitivity (Hydrolysis): The electron-deficient nature of the heteroaromatic ring makes the C-Cl bonds highly susceptible to nucleophilic attack. Exposure to atmospheric moisture triggers hydrolysis, releasing hydrogen chloride (HCl) gas , a severe respiratory and ocular irritant.

  • Skin/Eye Corrosivity: Direct contact causes severe irritation or burns (Category 1/2 Skin Corrosion).

  • Sensitization: Halogenated heterocycles are potent sensitizers; repeated exposure can lead to anaphylactic-type reactions.

Hierarchy of Controls & Engineering

Before selecting PPE, you must verify engineering controls. PPE is the last line of defense, not the first.

Hierarchy cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (PPE) cluster_2 Emergency Response Hood Fume Hood (Face Velocity: 80-100 fpm) Dermal Dermal Protection (Glove Layering) Hood->Dermal Standard Handling Spill Spill Kit (Acid Neutralizer) Hood->Spill Failure Mode Glovebox Glovebox (N2 Atmosphere) *Preferred for >5g solids* Glovebox->Dermal Bulk Handling Resp Respiratory Protection (If outside hood)

Figure 1: Operational hierarchy ensuring containment precedes personal protection.

PPE Specifications: The "Self-Validating" Protocol

A. Hand Protection: The Double-Glove Strategy

Standard nitrile gloves are insufficient for prolonged contact with chlorinated heterocycles in organic solvents (e.g., DCM, DMF). The solvent acts as a carrier, permeating the glove and dragging the toxicant to the skin.

Protocol:

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) .

    • Why: Resists permeation of chlorinated organics for >4 hours.

  • Outer Layer (Mechanical/Splash): Nitrile (minimum 5 mil) .

    • Why: Provides grip (laminates are slippery) and protects the inner glove from tears.

Glove MaterialThicknessEstimated Breakthrough (Solid)Estimated Breakthrough (Solution)Recommendation
Nitrile (Disposable) 4-5 mil> 60 mins< 15 mins (in DCM/DMF)Outer Layer Only
Laminate (PE/EVOH) 2.7 mil> 480 mins> 240 minsPrimary Barrier
Latex --N/AImmediate FailureDO NOT USE
B. Respiratory Protection

Because this compound hydrolyzes to release HCl, particulate filtration alone is inadequate.

  • Primary: Work inside a certified chemical fume hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Combination Cartridges (Organic Vapor + Acid Gas + P100) .

    • Look for: Yellow or Olive color code (NIOSH).

C. Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of hydrolytic HCl fumes migrating behind the lens.

  • Body: Tyvek® lab coat (or chemically resistant apron) over standard cotton lab coat.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer

Risk: Static electricity can disperse the light powder; humidity triggers HCl release.

  • Environment: Balance must be inside the fume hood or a vented enclosure.

  • Static Control: Use an anti-static gun on the weighing boat and spatula.

  • Transfer: Do not use metal spatulas if the compound is potentially damp (corrosion risk). Use PTFE-coated or porcelain tools.

Phase 2: Reaction Setup

Risk: Exothermic runaway if mixed with strong nucleophiles or oxidizers.

  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Water content >0.05% will degrade the reagent and generate acid.

  • Addition: Add the solid to the solvent, not solvent to solid, to manage heat of solution.

Phase 3: Quenching & Disposal

Risk: The "hidden" hazard. Unreacted starting material in the waste stream can pressurize containers via HCl generation.

Disposal Reaction Reaction Mixture Quench Controlled Quench (Ice/Water or NaHCO3) Reaction->Quench Slow Addition Test pH Check (Must be pH 6-8) Quench->Test Test->Quench If Acidic Waste Halogenated Waste Container (Vented Cap) Test->Waste If Neutral

Figure 2: Waste stream passivation logic to prevent container pressurization.

Emergency Response

Scenario: Powder Spill (> 1 gram)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (OV/AG/P100) and Double Gloves.

  • Contain: Cover spill with a dry absorbent pad or sand. DO NOT use water (generates HCl gas).

  • Clean: Scoop into a wide-mouth jar.

  • Decontaminate: Wipe surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize acidic residues, then water.

References

  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine (Compound Summary).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.